molecular formula C11H14O B159971 2-Methyl-3-(propan-2-yl)benzaldehyde CAS No. 127451-11-0

2-Methyl-3-(propan-2-yl)benzaldehyde

Cat. No.: B159971
CAS No.: 127451-11-0
M. Wt: 162.23 g/mol
InChI Key: ZOJKUHSSLKZYIO-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)benzaldehyde is a substituted benzaldehyde of significant interest in organic and medicinal chemistry research. It serves as a versatile precursor and key synthetic intermediate for the construction of complex heterocyclic systems. Its structure, featuring both aldehyde and isopropyl substituents on the aromatic ring, makes it a valuable scaffold for developing novel compounds with potential pharmacological activities. A primary research application of this compound is its use as a starting material in the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinazolinones . These privileged structures are prominent in drug discovery due to their wide range of biological properties. Benzimidazole derivatives, synthesized from ortho-diamine precursors and aldehydes or carboxylic acids, are known to exhibit anti-cancer, anti-microbial, anti-inflammatory, and anti-tubercular activities . Similarly, quinazolinone derivatives have demonstrated potent antitumor effects through mechanisms such as microtubule polymerization inhibition, induction of apoptosis, and suppression of angiogenesis . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) and fine-tune the properties of the resulting molecules. This compound is provided as a high-purity material to ensure consistency and reliability in experimental workflows. It is intended for research applications in laboratory settings only. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

127451-11-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-8H,1-3H3

InChI Key

ZOJKUHSSLKZYIO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(C)C)C=O

Canonical SMILES

CC1=C(C=CC=C1C(C)C)C=O

Synonyms

Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-Methyl-3-(propan-2-yl)benzaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties References
This compound 2-methyl, 3-isopropyl C₁₁H₁₄O 162.23 Lipophilic, moderate volatility -
2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde 2-hydroxy, 3-methyl, 6-isopropyl C₁₁H₁₄O₂ 178.23 Polar due to -OH group; synthesized via SnCl₂/Et₃N catalysis for ortho-selectivity
2-Methyl-3-(methylthio)benzaldehyde 2-methyl, 3-methylthio C₉H₁₀OS 166.24 Air-sensitive; thioether group enhances electron-rich character
2-Methyl-3-(trifluoromethyl)benzaldehyde 2-methyl, 3-CF₃ C₉H₇F₃O 188.15 Electron-deficient aldehyde (CF₃ is electron-withdrawing); air-sensitive
Eurotium-derived benzaldehydes (e.g., compound 26 ) 5-prenyl, 6-hydroxy, epoxy-heptenyl Varies ~300–400 Polar, antioxidative; bioactive against pathogens and tumors

Key Observations :

  • Electronic Effects : The trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde withdraws electron density, increasing the aldehyde’s electrophilicity, whereas the methylthio group donates electrons, stabilizing the aromatic ring .
  • Polarity : Hydroxy-substituted derivatives (e.g., Eurotium compounds) exhibit higher polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

Preparation Methods

Initial Alkylation of Toluene Derivatives

Starting with o-xylene (1,2-dimethylbenzene), isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize polysubstitution. The intermediate 1,2-dimethyl-3-isopropylbenzene is isolated via fractional distillation.

Formylation via Gattermann-Koch Reaction

The alkylated product undergoes formylation using the Gattermann-Koch reaction, where carbon monoxide (CO) and hydrogen chloride (HCl) are introduced under high pressure (3–5 atm) in the presence of AlCl₃. The aldehyde group is preferentially introduced at the para position to the methyl group, yielding this compound.

Key Conditions and Yields

StepReagentsTemperatureCatalystYield
AlkylationIsopropyl chloride, AlCl₃0–5°CAlCl₃68%
FormylationCO, HCl25°C, 3 atmAlCl₃52%

This method suffers from moderate yields due to competing side reactions, such as over-alkylation and isomerization.

Grignard Reagent Addition and Subsequent Hydrogenation

A two-step synthesis involving propargyl Grignard reagent addition followed by catalytic hydrogenation has been optimized for regioselectivity.

Propargylation of 2-Methylbenzaldehyde

2-Methylbenzaldehyde is treated with propargyl magnesium bromide (1.2 equiv) in tetrahydrofuran (THF) at −78°C, forming 2-methyl-3-(prop-1-yn-1-yl)benzaldehyde. Copper(I) thiophene-2-carboxylate (CuTc) catalyzes the reaction, achieving 78% yield after column chromatography.

Hydrogenation to Isopropyl Group

The alkyne intermediate is hydrogenated using a ruthenium catalyst (5% Ru/SiO₂) under 50 psi H₂ at 80°C. This step quantitatively reduces the triple bond to a single bond, yielding this compound with >95% purity.

Optimized Parameters

ParameterValue
Catalyst Loading5 wt% Ru/SiO₂
H₂ Pressure50 psi
Temperature80°C
Reaction Time6 h

This method offers superior regiocontrol compared to Friedel-Crafts approaches, though the use of pyrophoric Grignard reagents necessitates stringent safety protocols.

Directed Ortho Metalation (DoM) and Electrophilic Quenching

Directed ortho metalation enables precise substitution by exploiting directing groups to deprotonate specific positions on the aromatic ring.

Protection of Aldehyde Group

2-Methylbenzaldehyde is protected as its dimethyl acetal by refluxing with methanol and p-toluenesulfonic acid (PTSA). The acetal group directs subsequent metalation to the ortho position relative to the methyl group.

Metalation and Isopropylation

The protected intermediate is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a lithiated species at the 3-position. Quenching with isopropyl iodide introduces the isopropyl group, and acidic hydrolysis (HCl, H₂O) regenerates the aldehyde.

Yield Comparison

StepYield
Protection89%
Metalation/Quenching65%
Deprotection92%

This method achieves 55% overall yield but requires cryogenic conditions and air-sensitive reagents.

Electrochemical Methoxylation and Hydrolysis

Adapted from patent US8889920B2, this method employs electrochemical oxidation to functionalize the aromatic ring.

Anodic Methoxylation

A solution of 2-methyl-3-isopropyltoluene in methanol undergoes electrochemical methoxylation at 5.5 V using platinum electrodes. The reaction forms a dimethyl acetal intermediate at the benzylic position.

Acidic Hydrolysis

The acetal is hydrolyzed with dilute hydrochloric acid (1 M) at 60°C, yielding this compound.

Performance Metrics

ParameterValue
Current Efficiency82%
Conversion91%
Isolated Yield74%

This eco-friendly method minimizes hazardous waste but requires specialized electrochemical equipment.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enable modular synthesis.

Boronic Acid Preparation

3-Bromo-2-methylbenzaldehyde is coupled with isopropyl boronic acid using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in dioxane/water (4:1). The reaction proceeds at 90°C for 12 h, affording the target compound in 63% yield.

Catalyst Screening

CatalystYield
Pd(OAc)₂48%
PdCl₂(PPh₃)₂58%
Pd(PPh₃)₄63%

While effective, this method is limited by the availability of 3-bromo-2-methylbenzaldehyde, which requires multi-step synthesis .

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